molecular formula C9H12BrNO B8641732 2-Bromo-6-isobutoxypyridine CAS No. 891842-83-4

2-Bromo-6-isobutoxypyridine

Cat. No.: B8641732
CAS No.: 891842-83-4
M. Wt: 230.10 g/mol
InChI Key: VOPULGNFFAHCAZ-UHFFFAOYSA-N
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Description

2-Bromo-6-isobutoxypyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and an isobutoxy group (-OCH2CH(CH3)2) at the 6-position. This compound is of interest in pharmaceutical and agrochemical synthesis due to the reactivity of the bromine atom in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the steric/electronic influence of the isobutoxy substituent.

Properties

CAS No.

891842-83-4

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-bromo-6-(2-methylpropoxy)pyridine

InChI

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-5-3-4-8(10)11-9/h3-5,7H,6H2,1-2H3

InChI Key

VOPULGNFFAHCAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-Bromo-6-isobutoxypyridine with key analogs, focusing on substituent effects, molecular weight, and functional group positioning:

Compound Name CAS RN Molecular Formula Substituents (Positions) Key Features
This compound Not Provided C9H12BrNO Br (2), Isobutoxy (6) Branched alkoxy group introduces steric hindrance; bromine enables coupling
2-Bromo-6-butoxypyridine 1092848-28-6 C9H12BrNO Br (2), Butoxy (6) Linear alkoxy chain increases lipophilicity vs. branched isobutoxy
2-Bromo-3-methylpyridine 3430-17-9 C6H6BrN Br (2), Methyl (3) Smaller methyl group reduces steric hindrance; higher reactivity in couplings
4-Bromo-2-methoxy-6-methylpyridine 54923-31-8 C7H8BrNO Br (4), Methoxy (2), Methyl (6) Electron-donating methoxy group deactivates ring; multi-substitution pattern
2-Bromo-3-hydroxy-6-iodopyridine 129611-32-1 C5H3BrINO Br (2), Hydroxy (3), Iodo (6) Hydroxy enables hydrogen bonding; iodine offers distinct halide reactivity
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C6H7BrN2O Br (5), Methoxy (6), Amine (3) Amino group strongly activates ring; methoxy directs electrophilic substitution

Reactivity and Functional Group Influence

  • Steric Effects: The isobutoxy group in this compound creates greater steric hindrance compared to linear alkoxy chains (e.g., butoxy in 2-Bromo-6-butoxypyridine) or smaller substituents like methyl (2-Bromo-3-methylpyridine). This may slow down reactions requiring access to the pyridine ring, such as nucleophilic aromatic substitution .
  • Electronic Effects: Electron-donating groups (e.g., methoxy in 4-Bromo-2-methoxy-6-methylpyridine) deactivate the pyridine ring, directing electrophilic attacks to specific positions. The isobutoxy group, also electron-donating, likely exerts similar electronic effects but with added steric bulk . Amino groups (e.g., in 5-Bromo-6-methoxypyridin-3-amine) strongly activate the ring, increasing reactivity toward electrophiles but reducing compatibility with harsh reaction conditions .
  • Halogen Reactivity :

    • Bromine at the 2-position (as in this compound) is meta-directing, influencing subsequent substitution patterns. Comparatively, iodine in 2-Bromo-3-hydroxy-6-iodopyridine offers lower electronegativity and higher atomic radius, favoring oxidative addition in cross-couplings but at slower rates than bromine .

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